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molecular formula C11H14O4 B1621395 3-Isopropoxy-4-methoxybenzoic acid CAS No. 159783-29-6

3-Isopropoxy-4-methoxybenzoic acid

Cat. No. B1621395
M. Wt: 210.23 g/mol
InChI Key: RWEWUTIPMKOWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07541466B2

Procedure details

To a stirred solution of methyl 3-hydroxy-4-methoxybenzoate (3.00 g, 16.5 mmol), isopropanol (1.9 mL, 24.8 mmol) and triphenylphosphine (5.40 g, 20.6 mmol) in ethyl acetate (70 mL) was added, dropwise, diethyl azodicarboxylate (3.9 mL, 25 mmol). The reaction was allowed to proceed overnight and then washed with aqueous sodium bicarbonate solution, dried (sodium sulfate) and concentrated. The resulting yellow oil was taken up in 1:1:1 tetrahydrofuran/methanol/1 N aqueous sodium hydroxide (120 mL) and heated at reflux. After 4 hours additional 1 N aqueous sodium hydroxide (10 mL) was added and the mixture was stirred at room temperature overnight. The reaction was then concentrated to remove organic solvents and diluted with water. After washing several times with ethyl acetate, the solution was stirred and acidified with 1 N aqueous hydrochloric acid (50 mL). The resulting precipitate was filtered off, rinsed with water and vacuum oven dried to afford 2.83 g (82%) of product as a white solid: 1H NMR (DMSO-d6) δ 12.64 (s, 1H), 7.53 (dd, J=8.4, 1.8 Hz, 1H), 7.41 (d, J=1.8 Hz, 1H), 7.03 (d, J=8.4 Hz, 1H), 4.55 (sept, J=6.0 Hz, 1H), 3.71 (s, 3H) ppm.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[C:5]([O:7]C)=[O:6].[CH:14](O)([CH3:16])[CH3:15].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>C(OCC)(=O)C>[CH:14]([O:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[C:5]([OH:7])=[O:6])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=CC1OC
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
5.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
diethyl azodicarboxylate
Quantity
3.9 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
After 4 hours additional 1 N aqueous sodium hydroxide (10 mL) was added
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated
CUSTOM
Type
CUSTOM
Details
to remove organic solvents
ADDITION
Type
ADDITION
Details
diluted with water
WASH
Type
WASH
Details
After washing several times with ethyl acetate
STIRRING
Type
STIRRING
Details
the solution was stirred
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
WASH
Type
WASH
Details
rinsed with water and vacuum oven
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)OC=1C=C(C(=O)O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.83 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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